3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine
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Overview
Description
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an isopropyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine can be achieved through a multi-step process involving the following key steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation using isopropyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or activation of specific biochemical pathways. The isopropyl and amine groups contribute to the compound’s overall binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-isopropyl-1h-pyrazol-5-amine: Similar structure with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-isopropyl-1h-pyrazol-5-amine: Contains a fluorine atom instead of bromine.
3-(2-Methylphenyl)-1-isopropyl-1h-pyrazol-5-amine: Substituted with a methyl group instead of bromine.
Uniqueness
3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.
Biological Activity
3-(2-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular structure of this compound includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Bromophenyl Group : The presence of a bromine atom on the phenyl ring enhances the compound's reactivity and biological activity.
- Isopropyl Substituent : This group contributes to the compound's lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through different mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives target receptor tyrosine kinases (RTKs) and other kinases involved in cancer progression. For instance, some derivatives have demonstrated inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor growth and metastasis .
- Induction of Apoptosis : Certain studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are linked to its ability to modulate inflammatory pathways:
- Cytokine Modulation : Research has shown that pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammatory responses.
- Inhibition of COX Enzymes : Some studies indicate that these compounds may inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins involved in inflammation.
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Target Binding : The bromine atom enhances the compound's binding affinity to specific enzymes and receptors, influencing various biochemical pathways.
- Allosteric Modulation : Similar compounds have been shown to act as allosteric modulators for certain receptors, altering their activity without directly competing with endogenous ligands .
- Biofilm Inhibition : Some pyrazole derivatives have demonstrated the ability to inhibit biofilm formation in bacterial pathogens, indicating potential applications in antimicrobial therapy .
Comparative Analysis with Related Compounds
Table 1 summarizes key differences between this compound and structurally similar compounds.
Compound Name | Key Differences |
---|---|
3-(2-Chlorophenyl)-1-isopropyl-1H-pyrazol-5-amine | Contains chlorine instead of bromine |
3-(2-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine | Contains fluorine instead of bromine |
3-(2-Methylphenyl)-1-isopropyl-1H-pyrazol-5-amine | Substituted with a methyl group |
Case Studies and Research Findings
Recent studies have focused on synthesizing various pyrazole derivatives to evaluate their biological activities:
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for antimicrobial activity against common pathogens. The most active derivative exhibited a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
- In Vitro Testing : In vitro assays demonstrated that certain pyrazole derivatives significantly inhibited the growth of cancer cell lines, suggesting their potential as therapeutic agents .
Properties
Molecular Formula |
C12H14BrN3 |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C12H14BrN3/c1-8(2)16-12(14)7-11(15-16)9-5-3-4-6-10(9)13/h3-8H,14H2,1-2H3 |
InChI Key |
QKECPNWUCUPMAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N |
Origin of Product |
United States |
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